Cas no 55757-46-5 (N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER)

N-(Tert-Butoxycarbonyl)-L-cysteine methyl ester is a protected derivative of L-cysteine, widely used in peptide synthesis and organic chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, while the methyl ester enhances solubility and reactivity in coupling reactions. This compound is particularly valuable for introducing cysteine residues into peptides with controlled deprotection strategies. Its high purity and consistent performance make it a reliable building block for researchers in medicinal chemistry and bioconjugation. The Boc protection allows selective manipulation of the thiol group, facilitating further functionalization. Suitable for automated solid-phase peptide synthesis, it ensures efficient incorporation of cysteine with minimal side reactions.
N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER structure
55757-46-5 structure
Product Name:N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER
CAS No:55757-46-5
MF:C9H17NO4S
MW:235.300581693649
MDL:MFCD00799495
CID:826167
PubChem ID:10977409
Update Time:2025-08-03

N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER
    • methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
    • methyl N-BOC-L-cysteinate
    • N-Boc-L-cysteine methyl ester
    • tert-butoxycarbonyl-L-cysteine methyl ester
    • N-BOC-cysteine methyl ester
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-cysteine Methyl Ester; Boc-L-cysteine Methyl Ester; Methyl (tert-Butoxycarbonyl)-L-cysteinate; N-Boc-L-cysteine Methyl Ester
    • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, 97%
    • NJGIAKIPSDCYAC-LURJTMIESA-N
    • L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • N-(t-butoxycarbonyl)-l-cysteine methyl ester
    • Methyl (tert-butoxycarbonyl)-L-cysteinate
    • MFCD00799495
    • CS-0106046
    • Boc-Cys-OMe
    • N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine, methyl ester
    • AS-82965
    • N-(tert-Butoxy-carbonyl)-L-cysteine methyl ester
    • n-boc cysteine methyl ester
    • METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-SULFANYLPROPANOATE
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
    • EN300-1273280
    • DTXSID60450522
    • SCHEMBL295886
    • E75395
    • 55757-46-5
    • methyl N-(tert-butoxycarbonyl)-L-cysteinate
    • MDL: MFCD00799495
    • Inchi: 1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1
    • InChI Key: NJGIAKIPSDCYAC-LURJTMIESA-N
    • SMILES: SC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 235.08800
  • Monoisotopic Mass: 235.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.143 g/mL at 25 °C(lit.)
  • Boiling Point: 214 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.475(lit.)
  • PSA: 103.43000
  • LogP: 1.37340
  • Solubility: Not available
  • Optical Activity: [α]22/D +21°, c = 7.5 in chloroform
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER Security Information

N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N923213-5ml
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
55757-46-5 97%
5ml
¥505.80 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK321-20g
N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER
55757-46-5 90+%
20g
¥789.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK321-1g
N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER
55757-46-5 90+%
1g
¥81.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK321-5g
N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER
55757-46-5 90+%
5g
¥238.0 2022-09-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43700-250mg
N-Boc-L-Cysteine Methyl ester
55757-46-5 97%
250mg
¥126.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43700-1g
N-Boc-L-Cysteine Methyl ester
55757-46-5 97%
1g
¥66.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43700-100mg
N-Boc-L-Cysteine Methyl ester
55757-46-5 97%
100mg
¥86.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43700-5g
N-Boc-L-Cysteine Methyl ester
55757-46-5 97%
5g
¥206.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43700-25g
N-Boc-L-Cysteine Methyl ester
55757-46-5 97%
25g
¥666.0 2022-04-27
Chemenu
CM328676-25g
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
55757-46-5 95%+
25g
$552 2021-08-18

Additional information on N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER

Professional Introduction to N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER (CAS No. 55757-46-5)

N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER, commonly referred to by its CAS number 55757-46-5, is a vital intermediate in the field of pharmaceutical chemistry and bioconjugation. This compound, featuring a protected form of L-cysteine, plays a crucial role in the synthesis of peptides, proteins, and other biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group provides stability and protection to the thiol moiety of cysteine, making it an indispensable tool in peptide coupling reactions and subsequent modifications.

The significance of N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER lies in its ability to facilitate the controlled incorporation of cysteine residues into larger molecular frameworks. Cysteine, with its reactive thiol (-SH) group, is particularly valuable in biological systems due to its involvement in disulfide bond formation, which is essential for the tertiary structure of many proteins. By protecting this thiol group with a Boc moiety, researchers can prevent unwanted side reactions and ensure precise control over peptide synthesis.

In recent years, advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of protected amino acids like N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER. SPPS is a cornerstone technique in modern peptide chemistry, enabling the efficient and scalable synthesis of complex peptides. The use of Boc-protected cysteine ensures that the thiol group remains inert during coupling steps, allowing for sequential addition of other amino acids without interference. This has led to significant improvements in the yield and purity of synthetic peptides, which are critical for both academic research and industrial applications.

The compound's utility extends beyond peptide synthesis into the realm of drug development. Proteins and peptides are increasingly recognized as targets for therapeutic intervention, and the ability to modify their structure precisely is paramount. N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER allows chemists to introduce cysteine residues at specific positions within a peptide or protein backbone, enabling further functionalization such as labeling with fluorescent dyes or cross-linking with other molecules. These modifications are essential for structural studies, protein engineering, and the development of novel biotherapeutics.

Recent studies have demonstrated the compound's role in the development of targeted therapeutics. For instance, monoclonal antibodies (mAbs) are a major class of biologic drugs that often require site-specific modifications for optimal efficacy. The incorporation of cysteine residues at strategic locations can enhance binding affinity or improve pharmacokinetic properties. N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER provides a reliable method for achieving this level of control, contributing to the growing arsenal of tools available for antibody engineering.

The compound also finds applications in diagnostic imaging and biomarker discovery. Cysteine residues can be used as attachment points for imaging agents such as fluorophores or contrast agents, allowing researchers to visualize biological processes in real-time. Additionally, cysteine-based probes are valuable tools for identifying biomarkers associated with various diseases. The stability provided by the Boc protection ensures that these probes remain functional during complex biological assays, enhancing their utility in diagnostic platforms.

The synthesis and handling of N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER adhere to stringent quality control measures to ensure consistency and reliability. Manufacturers employ advanced purification techniques to remove impurities and byproducts that could interfere with synthetic applications. This commitment to quality is reflected in the compound's compliance with international standards such as ISO and GMP (Good Manufacturing Practice), making it a trusted choice for researchers worldwide.

The future prospects for N-(TERT-BUTOXYCARBONYL)-L-CYSTEINE METHYL ESTER are promising, given its versatility and growing demand in pharmaceutical research. As drug discovery continues to evolve towards more sophisticated molecular architectures, the need for high-quality protected amino acids like this one will only increase. Innovations in synthetic methodologies may further enhance its accessibility and application scope, solidifying its position as an indispensable tool in modern chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.